molecular formula C19H22N2O5S B2376754 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide CAS No. 899979-84-1

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B2376754
CAS No.: 899979-84-1
M. Wt: 390.45
InChI Key: LZIXYRHVVPNUKH-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide is a chemical compound supplied for research purposes with a high purity level of 90% or greater . It is identified by CAS Number 899979-84-1 and has a molecular formula of C19H22N2O5S, corresponding to a molecular weight of approximately 390.45 g/mol . The compound's structure features a 3,4-dimethoxybenzamide group linked to a phenyl ring substituted with a 1,1-dioxothiazinan moiety . This specific molecular architecture, incorporating both the benzamide and the sulfone-containing thiazinan ring, makes it a compound of interest in various chemical and pharmacological research applications, particularly in the synthesis and screening of novel bioactive molecules. Available in quantities ranging from 2mg to 75mg, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-10-5-14(13-18(17)26-2)19(22)20-15-6-8-16(9-7-15)21-11-3-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIXYRHVVPNUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(1,1-dioxothiazinan-2-yl)aniline under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets would depend on the specific application and require further research .

Comparison with Similar Compounds

Structural Analogues in Gastrointestinal Therapeutics

  • Itopride (N-[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide): Structure: Shares the 3,4-dimethoxybenzamide group but incorporates a dimethylaminoethoxy-substituted phenylmethyl chain. Activity: Acts as a dopamine D2 receptor antagonist and acetylcholinesterase enhancer, improving gastrointestinal motility . Therapeutic Use: Marketed in combination with proton pump inhibitors for gastroesophageal reflux disease.

Antiviral Benzamide Derivatives

  • N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide: Structure: Features a 4-chlorophenyl group with an allylcarbamoyl substituent. Comparison: Unlike the target compound’s thiazinan-dioxide group, this analog’s chloro-allylcarbamoyl moiety enhances protease inhibition.

Hormone Receptor Modulators

  • ADX61623 (N-(4-(2-Cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide): Structure: Contains a 2-cyanopropane-2-ylphenyl substituent. Activity: Allosteric antagonist of follicle-stimulating hormone (FSH) receptor, modulating cAMP, progesterone, and estradiol production in follicular cells . Pharmacological Profile: Biphasic effects (inhibition at low concentrations, estradiol enhancement at high concentrations) highlight substituent-dependent receptor interactions.

Carbonic Anhydrase Inhibitors

  • N-((5-Chloro-2,4-disulfamoylphenyl)carbamothio-yl)-3,4-dimethoxybenzamide (Compound 17) :
    • Structure : Combines 3,4-dimethoxybenzamide with a sulfamoylphenyl-thiourea group.
    • Activity : Exhibited carbonic anhydrase (CA) inhibition, though specific IC50 values are unreported in the evidence. Synthesized in 74% yield .
    • Comparison : The thiazinan-dioxide group in the target compound may offer distinct steric or electronic effects compared to sulfamoyl substituents.

Structural and Functional Data Table

Compound Name Key Substituents Biological Target/Activity Synthesis Yield/Data References
N-[4-(1,1-Dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide 1,1-Dioxothiazinan-phenyl Not specified (structural focus) N/A
Itopride Dimethylaminoethoxy-phenylmethyl Dopamine D2 receptor antagonist Marketed formulation
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide Allylcarbamoyl-4-chlorophenyl MPXV cysteine protease inhibitor Binding affinity: -6.7 kcal/mol
ADX61623 2-Cyanopropane-2-ylphenyl FSH receptor antagonist In vitro modulation of hormones
Compound 17 (CA inhibitor) 5-Chloro-2,4-disulfamoylphenyl-thiourea Carbonic anhydrase inhibitor 74% yield
SiFA-M-FP,5 Fluorosilyl-maleimide-thiol conjugate Radiopharmaceutical imaging agent 49% yield

Key Findings and Implications

  • Substituent-Driven Activity : The 3,4-dimethoxybenzamide core serves as a versatile scaffold, with substituents dictating target specificity. For example:
    • Electron-withdrawing groups (e.g., chloro in antiviral analogs) enhance protease inhibition.
    • Bulky substituents (e.g., thiazinan-dioxide) may influence bioavailability or receptor binding kinetics.
  • Synthetic Feasibility : Yields for analogs range from 49% to 89%, indicating robust synthetic routes for benzamide derivatives .
  • Therapeutic Potential: The target compound’s thiazinan-dioxide group—a sulfone-containing heterocycle—may confer metabolic stability or novel receptor interactions compared to other derivatives.

Biological Activity

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}N2_{2}O4_{4}S
  • Molecular Weight : 320.36 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammatory markers in vitro and in vivo.
  • Antioxidant Properties : The presence of methoxy groups in the structure may contribute to free radical scavenging activities.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

StudyActivity AssessedKey Findings
Study 1CytotoxicityDemonstrated significant cytotoxicity against human cancer cell lines with IC50_{50} values in the low micromolar range.
Study 2Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Study 3AntioxidantExhibited strong DPPH radical scavenging activity compared to standard antioxidants.

Case Study 1: Antitumor Efficacy

In a study conducted on various cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. The compound was particularly effective against breast cancer cells, leading to a reduction in cell viability by over 70% at a concentration of 10 µM.

Case Study 2: Anti-inflammatory Response

Another investigation assessed the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with the compound resulted in a significant decrease in paw swelling and joint damage compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of 3,4-dimethoxybenzoic acid derivatives (e.g., acid chlorides) with 4-(1,1-dioxothiazinan-2-yl)aniline intermediates. Key conditions include:

  • Solvents : DMF or THF for amide bond formation.
  • Catalysts : EDCI/HOBt or DMAP to enhance coupling efficiency.
  • Temperature : 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    Characterization via 1H^1H-/13C^{13}C-NMR confirms the amide bond and aromatic substitution patterns .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13C^{13}C-NMR confirms carbonyl (δ 165–170 ppm) and sulfone groups (δ 50–55 ppm for thiazinane-SO2_2) .
  • IR Spectroscopy : Bands at 1650–1680 cm1^{-1} (amide C=O) and 1150–1300 cm1^{-1} (sulfonyl S=O) .
  • X-ray Crystallography : SHELXL refinement resolves bond lengths/angles, particularly the planar amide linkage and thiazinane ring puckering .

Q. What in vitro biological assays are recommended for initial bioactivity screening?

  • Methodological Answer :

  • Anticancer Activity : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Anti-inflammatory Screening : ELISA-based measurement of TNF-α/IL-6 inhibition in LPS-stimulated macrophages.
  • Antimicrobial Testing : Broth microdilution for MIC values against S. aureus or E. coli .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in amide coupling steps?

  • Methodological Answer :

  • Parameter Screening : Use a Design of Experiments (DoE) approach to test solvent polarity (e.g., DMF vs. dichloromethane), temperature (40–100°C), and catalyst ratios.
  • Alternative Coupling Agents : Replace EDCI with TBTU or HATU for sterically hindered intermediates.
  • Real-Time Monitoring : Employ in situ FTIR or HPLC to track reaction progress and identify byproducts .

Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Compare docking results (e.g., AutoDock Vina) with experimental IC50_{50} values to refine force field parameters.
  • Site-Directed Mutagenesis : Validate predicted protein binding sites (e.g., kinase ATP pockets) using recombinant enzymes.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics for unresolved targets .

Q. How can regioselectivity be controlled during derivatization of the benzamide moiety?

  • Methodological Answer :

  • Directing Groups : Introduce nitro or methoxy substituents to guide electrophilic substitution (e.g., bromination at para positions).
  • Cross-Coupling : Use Suzuki-Miyaura reactions (Pd(PPh3_3)4_4, Na2_2CO3_3) for selective C–H functionalization.
  • Analytical Validation : NOESY NMR or X-ray diffraction confirms regioselectivity in final products .

Data Contradiction Analysis

Q. How should researchers address discrepancies between X-ray crystallography and DFT-optimized structures?

  • Methodological Answer :

  • Torsional Angle Analysis : Compare experimental (SHELXL-refined) and computational (B3LYP/6-31G*) dihedral angles for the thiazinane ring.
  • Electron Density Maps : Identify intramolecular hydrogen bonds (e.g., amide N–H⋯O=S) that DFT may underestimate.
  • Thermal Motion Artifacts : Use anisotropic displacement parameters to distinguish dynamic disorder from static structural deviations .

Mechanistic Studies

Q. What experimental approaches elucidate the compound’s dual agonist/antagonist behavior in receptor modulation?

  • Methodological Answer :

  • cAMP Assays : Measure dose-dependent cAMP production (e.g., in CHO cells expressing FSHR) to identify biphasic responses.
  • BRET/FRET : Monitor real-time conformational changes in G-protein-coupled receptors (GPCRs).
  • In Vivo Models : Correlate estradiol/progesterone levels in rodent ovarian tissue with oral dosing regimens .

Structural Analog Design

Q. What functional group modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Isosteric Replacement : Substitute methoxy groups with trifluoromethoxy or methylsulfonyl to reduce CYP450-mediated oxidation.
  • Deuterium Labeling : Replace labile C–H bonds (e.g., benzamide ortho positions) with deuterium to prolong half-life.
  • Prodrug Strategies : Introduce ester moieties for improved bioavailability, with hydrolysis studies in plasma .

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